molecular formula C16H16N2O4S2 B11151930 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide

Cat. No.: B11151930
M. Wt: 364.4 g/mol
InChI Key: JXWDNCBCLDQZSS-UHFFFAOYSA-N
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Description

This compound features a 2,3-dihydrothiophen-3-yl moiety with a 1,1-dioxido substituent, conferring unique electronic and steric properties. The acetamide backbone is linked to a 4-methoxyphenyl-substituted thiazole ring, which may enhance bioavailability and target binding.

Properties

Molecular Formula

C16H16N2O4S2

Molecular Weight

364.4 g/mol

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide

InChI

InChI=1S/C16H16N2O4S2/c1-22-14-4-2-11(3-5-14)16-18-13(9-23-16)8-15(19)17-12-6-7-24(20,21)10-12/h2-7,9,12H,8,10H2,1H3,(H,17,19)

InChI Key

JXWDNCBCLDQZSS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)NC3CS(=O)(=O)C=C3

Origin of Product

United States

Biological Activity

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its chemical structure, biological mechanisms, and relevant research findings.

Chemical Structure

The compound features a unique structural arrangement that includes:

  • Dioxido group : Enhances reactivity and may influence biological interactions.
  • Thiophene ring : Known for its electronic properties, which can affect the compound's pharmacological profile.
  • Thiazole moiety : Contributes to the compound's potential bioactivity through interactions with biological targets.

Research indicates that this compound may exhibit various pharmacological effects. The following mechanisms have been proposed based on structural analysis and computational modeling:

  • Antioxidant Activity : The dioxido group may contribute to reactive oxygen species (ROS) scavenging, potentially protecting cells from oxidative stress.
  • Anti-inflammatory Effects : In vitro studies suggest that the compound can inhibit pro-inflammatory cytokines, indicating a role in reducing inflammation.
  • Antimicrobial Properties : Preliminary tests show activity against certain bacterial strains, suggesting potential applications in treating infections.

Case Studies and Research Findings

StudyFindings
In vitro assays Demonstrated significant reduction in TNFα-induced inflammation in cell cultures, supporting anti-inflammatory potential .
Docking studies Computational analysis indicated strong binding affinity to targets involved in inflammatory pathways .
Microbial testing Showed efficacy against Gram-positive bacteria, highlighting potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other compounds featuring similar structural elements:

Compound NameStructural FeaturesNotable Activities
4-Methoxy-N-(p-tolyl)benzamideSimilar aromatic substituentsAnticancer activity
2-Amino-N-cyclohexyl-acrylamideAcrylamide backboneAntimicrobial properties
N,N-DimethylacrylamideAcrylamide derivativePolymer applications

The unique combination of the thiophene moiety and dioxido functionality in our compound may confer distinct electronic properties and biological activities not present in these similar compounds .

Comparison with Similar Compounds

Key Differentiators and Potential Advantages

4-Methoxyphenyl Thiazole: The electron-donating methoxy group may enhance binding to targets like cyclooxygenase (COX) or microbial enzymes, as seen in related compounds .

Synergistic Substituents: The combination of a polar dioxido group and methoxy-phenyl could optimize both solubility and membrane permeability.

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